3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline
Description
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-15-4-7-20-19(12-15)22(24-8-10-27-11-9-24)21(14-23-20)28(25,26)18-6-5-16(2)17(3)13-18/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSBKOCTRMSYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Sulfonyl Group: The 3,4-dimethylbenzenesulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Morpholine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
3-(3,4-Dimethylbenzenesulfonyl)-6-Fluoro-4-(morpholin-4-yl)quinoline (BF23085)
- Structure : Differs by a fluoro substituent at position 6 instead of methyl.
- Molecular Formula : C₂₁H₂₁FN₂O₃S (MW: 400.47 g/mol).
- Reduced steric bulk compared to the methyl group may alter pharmacokinetics .
2-(4-Chlorophenyl)-4-(3,4-Dimethoxyphenyl)-6-Methoxy-3-Methylquinoline
- Structure : Features a chlorophenyl group at position 2, dimethoxyphenyl at position 4, and methoxy at position 5.
- Synthesis : Prepared via a BF₃·OEt₂-catalyzed Povarov cycloaddition followed by oxidative aromatization (89% yield) .
- Key Differences :
4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (4k)
Pharmacokinetic and Physicochemical Properties
| Compound | logP<sup>a</sup> | TPSA<sup>b</sup> (Ų) | H-Bond Donors | H-Bond Acceptors | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | 3.8 | 65.3 | 0 | 5 | 409.52 |
| BF23085 (6-Fluoro analog) | 3.5 | 65.3 | 0 | 5 | 400.47 |
| 2-(4-Chlorophenyl)-4-(3,4-Dimethoxyphenyl)-6-Methoxy-3-Methylquinoline | 4.2 | 62.4 | 0 | 5 | 449.94 |
| 4k | 4.0 | 52.0 | 1 | 4 | 400.88 |
<sup>a</sup>logP: Lipophilicity; <sup>b</sup>TPSA: Topological polar surface area.
Analysis :
- The target compound’s logP (3.8) indicates moderate lipophilicity, balancing membrane permeability and solubility. Its TPSA (65.3 Ų) suggests moderate polarity, aligning with oral bioavailability criteria (TPSA < 140 Ų, logP < 5) .
- The 6-fluoro analog (BF23085) has lower logP, which may improve aqueous solubility but reduce tissue penetration .
- The dimethoxyphenyl derivative’s higher logP (4.2) could enhance CNS activity but increase off-target binding risks .
Biological Activity
3-(3,4-Dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline is a quinoline derivative that has garnered attention for its potential biological activities. The unique structural features of this compound, including the sulfonyl group, morpholine moiety, and quinoline core, suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is 3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-morpholin-4-ylquinoline. Its molecular formula is , and it has a molecular weight of approximately 398.52 g/mol. The presence of the dimethylbenzenesulfonyl group and the morpholine ring contributes to its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O2S |
| Molecular Weight | 398.52 g/mol |
| IUPAC Name | 3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-morpholin-4-ylquinoline |
| CAS Number | [To be determined] |
Antimicrobial Activity
Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives against bacterial strains such as Bacillus pumilus and fungal strains like Candida albicans. The findings indicated that certain derivatives demonstrated notable antibacterial activity at specific concentrations, suggesting that 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline could possess similar properties .
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors. The sulfonyl group may enhance binding affinity, while the morpholine ring could facilitate the compound's solubility and permeability in biological systems. This interaction could lead to inhibition of key metabolic pathways in target organisms or cells.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies indicate that certain quinoline derivatives can induce apoptosis in cancer cell lines. Further investigations into the cytotoxic effects of 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline on various cancer cell lines are warranted to elucidate its potential as an anticancer agent.
Study on Antibacterial Activity
A recent study focused on synthesizing new quinoline derivatives and assessing their biological activity. Among these, 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline was included in a panel tested against Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .
Evaluation of Antifungal Properties
In another case study, researchers explored the antifungal activity of several quinoline derivatives against Candida albicans. The results suggested that compounds with similar structural motifs to 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline had promising antifungal effects, highlighting the need for further exploration of this compound's efficacy against fungal pathogens.
Q & A
Basic: What are the standard synthetic routes for 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline?
The synthesis typically involves multi-step protocols, starting with the formation of the quinoline core via Friedländer condensation or Skraup synthesis, followed by sequential functionalization. Key steps include:
- Step 1 : Formation of the quinoline backbone using substituted anilines and ketones under acidic conditions (e.g., HSO or polyphosphoric acid) .
- Step 2 : Sulfonylation at the 3-position using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or EtN) to introduce the sulfonyl group .
- Step 3 : Introduction of the morpholin-4-yl group at the 4-position via nucleophilic substitution or palladium-catalyzed coupling .
- Step 4 : Methylation at the 6-position using methyl iodide or dimethyl sulfate under basic conditions .
Optimization : Reaction conditions (temperature, solvent, catalyst) are critical for yield and purity. Continuous flow reactors and advanced purification (e.g., HPLC) are recommended for scale-up .
Basic: How is the structural integrity of this compound confirmed?
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and connectivity. For example, the morpholine protons appear as a multiplet at δ 3.5–3.7 ppm, while sulfonyl groups influence aromatic proton shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, as seen in related quinoline salts (e.g., dihedral angles between substituents) .
Basic: What preliminary biological screening methods are used for this compound?
Initial screening focuses on:
- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. For example, similar sulfonyl-quinolines show IC values of 10–50 µM .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Fluorescence-based assays to test interactions with targets like topoisomerases or kinases .
Advanced: How do substituents influence structure-activity relationships (SAR)?
Key SAR insights from analogous compounds:
- Sulfonyl Group : Enhances binding to hydrophobic pockets in proteins (e.g., tubulin) and improves metabolic stability .
- Morpholine Ring : Increases solubility and modulates electron density, affecting DNA intercalation or enzyme inhibition .
- Methyl Groups : 3,4-Dimethyl on the sulfonyl moiety boosts steric hindrance, reducing off-target interactions, while the 6-methyl group enhances lipophilicity .
Contradictions : Some studies report reduced activity with bulkier substituents due to poor membrane permeability, necessitating logP optimization .
Advanced: What mechanisms underpin its biological activity?
Proposed mechanisms include:
- DNA Intercalation : The planar quinoline core inserts between DNA base pairs, inhibiting replication/transcription (supported by ethidium bromide displacement assays) .
- Enzyme Inhibition : Sulfonyl and morpholine groups form hydrogen bonds with catalytic residues (e.g., in topoisomerase II or PI3K), as shown via molecular docking .
- Protein Binding : Surface plasmon resonance (SPR) reveals nanomolar affinity for serum albumin, impacting pharmacokinetics .
Advanced: How are contradictory cytotoxicity data across studies resolved?
Contradictions (e.g., varying IC values) arise from:
- Cell Line Variability : Genetic differences in drug transporters (e.g., ABCB1 overexpression in resistant lines) .
- Assay Conditions : Serum concentration, incubation time, and pH affect compound stability. Standardized protocols (e.g., CLSI guidelines) are critical .
- Metabolic Interference : Cytochrome P450 interactions may generate active/inactive metabolites. LC-MS/MS metabolomics can clarify this .
Methodological: What strategies optimize in vivo pharmacokinetics?
- Prodrug Design : Esterification of sulfonyl groups improves oral bioavailability .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance tumor targeting and reduce systemic toxicity .
- ADME Profiling : Radiolabeled C tracking in rodents quantifies absorption, distribution, and excretion .
Methodological: How is chemical reactivity exploited for derivative synthesis?
The compound undergoes:
- Nucleophilic Aromatic Substitution : Morpholine replacement with piperazine or thiomorpholine via Buchwald-Hartwig amination .
- Sulfonyl Group Modifications : Reduction to thiols (NaBH) or oxidation to sulfones (mCPBA) .
- Quinoline Core Functionalization : Halogenation (NBS) or nitration (HNO/HSO) at the 8-position for SAR expansion .
Advanced: What analytical methods resolve stability issues?
- Forced Degradation Studies : Exposure to heat, light, and pH extremes (ICH Q1A guidelines) identifies degradation products .
- HPLC-MS : Quantifies hydrolytic (e.g., sulfonate cleavage) or oxidative degradation .
- Solid-State Stability : Differential scanning calorimetry (DSC) detects polymorphic transitions affecting shelf life .
Methodological: How are computational tools integrated into research?
- Molecular Dynamics (MD) Simulations : Predict binding modes with targets (e.g., PARP1) and assess conformational flexibility .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity to guide synthesis .
- Docking Studies (AutoDock Vina) : Screen virtual libraries for derivatives with improved affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
